3-Chloro-6-(trifluoromethyl)pyridazine

説明

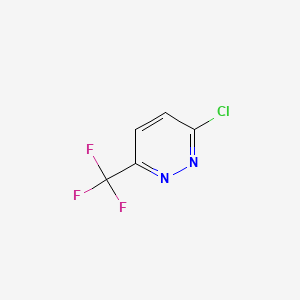

Structure

2D Structure

特性

IUPAC Name |

3-chloro-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-2-1-3(10-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNKQIFEMQHORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651187 | |

| Record name | 3-Chloro-6-(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258506-68-2 | |

| Record name | 3-Chloro-6-(trifluoromethyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=258506-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-(trifluoromethyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Route via Cyclization of Trifluoromethyl-Substituted Precursors

Overview:

This route involves the cyclization of suitably substituted hydrazine derivatives with diketones or aldehydes bearing trifluoromethyl groups, followed by chlorination to introduce the chlorine atom at the desired position.

Preparation of Trifluoromethyl-Substituted Hydrazines:

Synthesis begins with trifluoromethyl-substituted hydrazines, which are commercially available or synthesized via nucleophilic substitution reactions involving trifluoromethyl halides and hydrazine derivatives.Cyclization with Dicarbonyl Compounds:

The hydrazine derivative reacts with 1,2-dicarbonyl compounds (e.g., diketones) under reflux conditions in a polar solvent such as ethanol or acetic acid, promoting ring closure to form the pyridazine core.Chlorination at the 6-Position:

The resulting pyridazine intermediate undergoes chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled temperature conditions to selectively chlorinate the 6-position, yielding 3-chloro-6-(trifluoromethyl)pyridazine.

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cyclization | Hydrazine derivatives + diketones | Ethanol | Reflux | 4-6 hours | ~70% |

| Chlorination | POCl₃ or SOCl₂ | - | 80-100°C | 2-4 hours | ~65-75% |

- Selectivity in chlorination is critical; excess chlorinating agent can lead to poly-chlorination or degradation.

- Purification typically involves recrystallization or chromatography.

Direct Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Overview:

This method involves starting from a pre-formed pyridazine ring bearing suitable leaving groups, followed by nucleophilic substitution with chlorinating agents.

Synthesis of a Trifluoromethyl-Substituted Pyridazine Core:

The core structure, 6-(trifluoromethyl)pyridazine, can be prepared via oxidation of corresponding hydrazine derivatives or via cyclization of hydrazines with 1,2-dicarbonyl compounds.Chlorination at the 3-Position:

The pyridazine ring, bearing electron-withdrawing groups, is subjected to chlorination using reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to substitute at the 3-position selectively.

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Chlorination | NCS or Cl₂ | Acetone or dichloromethane | 0-25°C | 2-3 hours | ~60-70% |

- The presence of the trifluoromethyl group enhances the electrophilicity of the ring, facilitating substitution.

- Reaction monitoring via TLC or NMR is essential to optimize conditions.

Multi-Step Route via Intermediate Pyridazine Derivatives

Overview:

This approach involves synthesizing a precursor pyridazine with a suitable leaving group at the 3-position, then introducing chlorine through substitution.

Preparation of 6-(Trifluoromethyl)pyridazin-3-one:

Synthesis via oxidation of hydrazine derivatives or cyclization of suitable precursors.Conversion to Chlorinated Derivative:

The pyridazinone undergoes chlorination using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), converting the carbonyl group to a chlorinated derivative at the 3-position.Purification and Characterization:

The final product is purified via recrystallization and characterized using NMR, MS, and IR spectroscopy.

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Chlorination | POCl₃ | - | 80-100°C | 3-5 hours | ~70% |

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|---|

| Cyclization & Chlorination | Hydrazines + Dicarbonyls | POCl₃ / SOCl₂ | Ethanol / Acetic acid | Reflux, 4-6h | 65-75% | High selectivity, scalable |

| Nucleophilic Substitution | Pre-formed pyridazine | NCS / Cl₂ | Dichloromethane | 0-25°C, 2-3h | 60-70% | Direct, fewer steps |

| Intermediate Chlorination | Pyridazinone derivatives | POCl₃ | - | 80-100°C, 3-5h | 70% | Good for large-scale synthesis |

Research Findings and Notes

Environmental and Cost Considerations:

Recent patents emphasize avoiding toxic solvents like acetonitrile; instead, using dichloromethane and low-toxicity solvents enhances environmental compatibility and reduces costs.Reaction Optimization:

The reaction temperature, molar ratios, and choice of chlorinating agents significantly influence yield and selectivity. Reactions are often optimized via small-scale trials before scale-up.Industrial Scale Production: Large-scale synthesis employs continuous reactors with precise control over temperature and reagent addition, ensuring high purity and yield, as demonstrated in recent patent disclosures.

化学反応の分析

Types of Reactions

3-Chloro-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like sodium hydride, solvents such as dichloromethane, and catalysts like palladium . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

科学的研究の応用

3-Chloro-6-(trifluoromethyl)pyridazine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-Chloro-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in target proteins . The chlorine atom can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and targets vary depending on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Similar Pyridazine Derivatives

Trifluoromethyl vs. Methyl Groups

3-Chloro-6-methylpyridazine (CAS 1121-79-5) :

3-Chloro-6-(trifluoromethyl)pyridazine :

Trifluoromethyl vs. Aromatic Substitutents

- Demonstrates analgesic and anti-inflammatory activities comparable to reference drugs (e.g., indomethacin) . Synthesized via Ullmann coupling or direct arylation .

3-Chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine :

Physicochemical Properties :

Key Research Findings

- Synthetic Advantages : The -CF₃ group in 3-Cl-6-CF₃-pyridazine enables high-yield reactions under mild conditions, outperforming chloro- or iodo-substituted analogs in cross-coupling reactions .

- Therapeutic Potential: Piperazine derivatives of 3-Cl-6-CF₃-pyridazine show promise in targeting mitochondrial complex I (MC-I) for neurodegenerative disease imaging .

- Safety Profile: No severe toxicity reported for 3-Cl-6-CF₃-pyridazine, though adrenal toxicity was noted in a related analog (compound 1 in ) .

生物活性

3-Chloro-6-(trifluoromethyl)pyridazine is an organic compound with the molecular formula CHClFN and a molecular weight of 182.53 g/mol. It has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound exhibits unique chemical characteristics due to the presence of both chlorine and trifluoromethyl groups. These substituents enhance its reactivity and biological activity.

The compound primarily functions through:

- Enzyme Interaction : It acts as a general reagent in repositioning antitubercular oxazoles, targeting enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways, which can lead to alterations in gene expression and metabolic flux within cells .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating efficacy in inhibiting growth and proliferation.

Anticancer Activity

In recent studies, derivatives of pyridazine, including this compound, have shown promising anticancer effects. Notably:

- In Vitro Studies : The compound has been tested against human cancer cell lines such as T-47D (breast cancer) and MDA-MB-231, revealing its ability to induce apoptosis and alter cell cycle progression .

- IC50 Values : Specific derivatives exhibited IC50 values ranging from 20.1 nM to 151 nM against cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy .

Data Table: Biological Activities of this compound

| Activity Type | Target | Effect | IC50 Value (nM) |

|---|---|---|---|

| Antimicrobial | Various pathogens | Inhibition of growth | Not specified |

| Anticancer | CDK2 | Induction of apoptosis | 20.1 - 151 |

| Cytotoxicity | MDA-MB-231 cells | Increased apoptotic rates | Not specified |

Study 1: Anticancer Efficacy

A study published in Nature explored the synthesis and evaluation of various pyridazine derivatives for anticancer activity. The results indicated that compounds similar to this compound effectively inhibited cell proliferation in breast cancer models. The most potent compounds showed significant increases in early and late apoptotic phases when treated with IC50 concentrations .

Study 2: Antimicrobial Properties

Another investigation highlighted the antimicrobial potential of halogenated pyridazines, including this compound. The study emphasized the compound's ability to combat drug-resistant strains, showcasing its relevance in addressing public health challenges related to antibiotic resistance .

Q & A

Q. What are the common synthetic routes for 3-chloro-6-(trifluoromethyl)pyridazine?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, fusion reactions of halogenated pyridazine precursors with amines under controlled temperatures (80–120°C) yield derivatives like pyrazolylpyridazine amines . Cyclization methods using potassium carbonate in dimethylformamide (DMF) at elevated temperatures (60–80°C) are also effective, with solvent choice critical for solvation and yield optimization . Key intermediates such as 3,6-dichloropyridazine are often reacted with trifluoromethyl-containing reagents to introduce the CF₃ group .

Q. How can researchers purify this compound after synthesis?

Purification commonly involves column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from ethanol or dichloromethane . For high-purity requirements (>98%), preparative HPLC with C18 columns and acetonitrile/water gradients is recommended . Solvent removal via rotary evaporation under reduced pressure (40–60°C) is standard, followed by vacuum drying to eliminate residual solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

Optimization requires systematic variation of:

- Temperature : Higher temperatures (100–120°C) accelerate reaction kinetics but may degrade heat-sensitive intermediates .

- Catalysts : Pd(PPh₃)₄ or CuI improve coupling reactions (e.g., Suzuki-Miyaura) for aryl substitutions .

- Solvents : Polar aprotic solvents (DMF, THF) enhance nucleophilicity, while dichloromethane aids in low-temperature reactions .

- Stoichiometry : A 1.2:1 molar ratio of amine to pyridazine precursor minimizes side products in substitution reactions .

Q. What analytical methods confirm the structural integrity of this compound?

- X-ray crystallography : Resolves bond lengths (e.g., C-Cl = 1.73 Å) and dihedral angles (e.g., 18.77° between pyridazine and phenyl rings) .

- NMR spectroscopy : ¹H NMR shows characteristic aromatic protons (δ 8.2–8.5 ppm), while ¹⁹F NMR confirms CF₃ groups (δ -62 to -65 ppm) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 228.0321) and fragmentation patterns .

Q. How can biological activity of this compound derivatives be evaluated?

- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against S. aureus or E. coli .

- Enzyme inhibition : Assess kinase or phosphodiesterase inhibition via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Replace Cl with Br or CF₃ with CH₃ to assess electronic effects on bioactivity .

- Scaffold hopping : Compare activity of pyridazine derivatives with triazolo[4,3-b]pyridazine analogs to identify core pharmacophores .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to correlate HOMO-LUMO gaps with reactivity .

Q. How should researchers address contradictions in reported data (e.g., conflicting bioactivity results)?

- Reproducibility checks : Validate protocols using standardized reagents and cell lines .

- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ ranges for kinase inhibition) to identify outliers .

- Control experiments : Test for assay interference (e.g., compound aggregation in DMSO) using dynamic light scattering .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas) .

- Storage : Keep in amber glass containers at -20°C under inert gas (N₂ or Ar) to prevent degradation .

- Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。